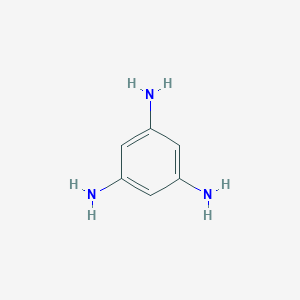

Benzene-1,3,5-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-1-5(8)3-6(9)2-4/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHKINMPYFJSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059362 | |

| Record name | 1,3,5-Benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-72-5 | |

| Record name | 1,3,5-Triaminobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triaminobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-BENZENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279H5WFH84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzene 1,3,5 Triamine and Derivatives

Contemporary Approaches to Core Benzene-1,3,5-triamine Synthesis

The preparation of Benzene-1,3,5-triamine is predominantly achieved through the reduction of 1,3,5-trinitrobenzene (B165232). However, alternative strategies involving direct amination and multi-step syntheses from readily available precursors are also being explored to overcome the challenges associated with the handling of polynitrated aromatic compounds.

Improved Nitro Group Reduction Strategies

The reduction of the three nitro groups in 1,3,5-trinitrobenzene to the corresponding amines is the most common route to Benzene-1,3,5-triamine. Research in this area has focused on improving catalyst efficiency, selectivity, and developing milder reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a conventional and effective catalyst for this transformation. The efficiency of this process is influenced by factors such as palladium particle size and the nature of the solvent. For instance, in the hydrogenation of 2,4,6-trinitrobenzoic acid, the particle size of the supported palladium can affect the reaction's direction and the formation of intermediates. chemicalbook.com

Recent advancements have also explored the use of magnetically separable catalysts to simplify the post-reaction workup. Palladium nanoparticles supported on magnetic materials like manganese ferrite (B1171679) have demonstrated high activity and selectivity in nitrobenzene (B124822) hydrogenation, offering a practical alternative to traditional carbon-supported catalysts. cdhfinechemical.com

Table 1: Comparison of Catalysts in Nitroarene Hydrogenation

| Catalyst | Support | Key Features | Reference |

|---|---|---|---|

| Palladium | Carbon | Widely used, particle size affects selectivity. | chemicalbook.com |

| Palladium | Manganese Ferrite | Magnetically separable, high activity. | cdhfinechemical.com |

| Copper-based | Alumina | Lower cost alternative to precious metals. | |

| Copper phyllosilicate | Silica (B1680970) | High activity for trinitrobenzene hydrogenation. |

Beyond catalytic hydrogenation with molecular hydrogen, various chemical reductants have been investigated for the synthesis of Benzene-1,3,5-triamine and its derivatives. Hydrazine (B178648) hydrate (B1144303), in the presence of iron chloride and charcoal, has been used for the selective reduction of one, two, or all three nitro groups of 1,3,5-trinitrobenzene, providing a one-pot synthesis of 3,5-dinitroaniline, 5-nitro-1,3-phenylenediamine, or Benzene-1,3,5-triamine. researchgate.net

Sodium borohydride (B1222165) (NaBH4), a milder reducing agent, is generally not effective for the reduction of nitro groups on its own. uh.edu However, its reducing power can be enhanced. For example, in combination with transition metal complexes like Ni(PPh3)4, NaBH4 can effectively reduce nitro compounds to their corresponding amines. uh.edu Other systems, such as tin (Sn) in the presence of hydrochloric acid (HCl), are also effective for the reduction of aromatic nitro groups. dtic.mil

The use of copper-based catalysts is also gaining attention as a more economical alternative to precious metal catalysts. For instance, a copper-aluminum oxide catalyst has been used for the hydrogenation of 1,3,5-trinitrobenzene in a flow reactor, yielding 1,3,5-triaminobenzene as its double salt with sulfuric acid in high yield. Furthermore, copper phyllosilicate-based catalysts supported on silica have shown high activity in the hydrogenation of trinitrobenzene to triaminobenzene.

Direct Amination Techniques (e.g., Aryl Halides with Ammonia)

Direct amination of an aromatic ring offers a more atom-economical route to arylamines, avoiding the nitration and subsequent reduction steps. One notable example is the one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, a derivative of Benzene-1,3,5-triamine. This was achieved through the nucleophilic aromatic substitution of the bromine atoms on 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) with anhydrous ammonia (B1221849) in dimethyl sulfoxide (B87167) (DMSO). sciencemadness.org

While direct amination of simple, unactivated aryl halides with ammonia is challenging, innovative approaches are being explored. For instance, the direct amination of benzene (B151609) with ammonia has been demonstrated using flow plasma chemistry in a microreactor, producing aniline (B41778) and other amine derivatives without a catalyst. manac-inc.co.jp Another approach involves the use of hydroxylamine (B1172632) as the amination reagent in the presence of a vanadium catalyst to directly synthesize aniline from benzene.

Synthesis via Multistep Routes from Precursors (e.g., Mesitylene (B46885) Derivatives)

Mesitylene (1,3,5-trimethylbenzene), a readily available starting material, can serve as a precursor for the synthesis of Benzene-1,3,5-triamine derivatives. A common strategy involves the nitration of mesitylene followed by the reduction of the introduced nitro groups. For example, 2,4,6-trimethylbenzene-1,3,5-triamine (B144210) can be synthesized by first nitrating mesitylene with a mixture of fuming nitric acid and concentrated sulfuric acid to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene. Subsequent reduction of the nitro groups with a reducing agent like hydrazine hydrate affords the desired triamine derivative.

Another synthetic route starting from a different precursor, trimesic acid, involves a Curtius rearrangement. In this process, trimesic acid is reacted with diphenylphosphoryl azide (B81097) in a mixture of toluene (B28343) and tert-butyl alcohol to form 1,3,5-tri-Boc-aminobenzene. The tert-butoxycarbonyl (Boc) protecting groups are then removed by treatment with hydrochloric acid in ethanol (B145695) to yield Benzene-1,3,5-triamine.

A potential, though less documented, synthetic route to derivatives of Benzene-1,3,5-triamine could involve the bromomethylation of mesitylene followed by amination. The bromomethylation of mesitylene can be controlled to introduce one, two, or three bromomethyl groups. For instance, mono(bromomethyl)mesitylene can be obtained in high yield by reacting mesitylene with paraformaldehyde and hydrobromic acid in acetic acid at a controlled temperature. By adjusting the reaction conditions, such as increasing the temperature, bis(bromomethyl)mesitylene and tris(bromomethyl)mesitylene can also be synthesized selectively. Another method for the synthesis of 1,3,5-tris(bromomethyl)benzene (B90972) involves the reaction of mesitylene with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride. chemicalbook.com

Following the bromomethylation step, the resulting benzyl (B1604629) bromide functionalities could, in principle, be converted to amino groups. Standard methods for such transformations include reaction with ammonia, the Gabriel synthesis, or other amination procedures. However, the specific application of this two-step sequence for the synthesis of 1,3,5-tris(aminomethyl)benzene or its conversion to Benzene-1,3,5-triamine is not extensively detailed in the surveyed literature.

Cyclotrimerization of Cyanoacetates

The cyclotrimerization of cyanoacetates as a direct route to benzene-1,3,5-triamine is not a widely documented or conventional synthetic method in the available scientific literature. This approach, which would theoretically involve the condensation and cyclization of three molecules of a cyanoacetate (B8463686) derivative to form the triamino-substituted benzene ring, appears to be either not feasible under standard conditions or significantly less common than other established synthetic pathways.

Historically, related compounds such as phloroglucinol (B13840) (benzene-1,3,5-triol) have been synthesized through multi-step procedures starting from materials like aniline. researchgate.net While phloroglucinol shares the same substitution pattern as benzene-1,3,5-triamine, its direct conversion to the triamine is not straightforward. The challenges associated with the cyclotrimerization of cyanoacetates for this specific purpose may include difficulties in controlling the reaction to favor the desired aromatic core formation and the prevention of side reactions. Researchers have more commonly employed methods starting from substituted nitroaromatics or through rearrangements of other cyclic precursors to obtain the benzene-1,3,5-triamine scaffold.

Synthesis of Substituted Benzene-1,3,5-triamine Derivatives

The inherent reactivity of the three amino groups in benzene-1,3,5-triamine makes direct and selective functionalization challenging. Consequently, the development of synthetic strategies often involves the use of protecting groups to control the reactivity and achieve the desired substitution pattern.

N-Alkylation Strategies for Stable Triamines

Direct N-alkylation of benzene-1,3,5-triamine is complicated by the high nucleophilicity of the amino groups, which often leads to polyalkylation and a mixture of products. libretexts.orglibretexts.org A key strategy to achieve stable and well-defined N-alkylated derivatives involves the protection of the amine functionalities prior to alkylation. One effective method is the use of the tert-butoxycarbonyl (Boc) protecting group.

A patented process describes the synthesis of 1,3,5-tri-Boc amino-benzene by reacting trimesic acid with diphenylphosphoryl azide, which undergoes a rearrangement reaction. google.com This protected intermediate is significantly more stable and less prone to uncontrolled reactions than the free triamine. The Boc groups can be subsequently removed under acidic conditions to regenerate the triamino core, allowing for a controlled release of the reactive amine functionalities when needed. This protection-deprotection sequence is a cornerstone for the synthesis of more complex and stable derivatives of benzene-1,3,5-triamine.

Diazotization and Azide Formation from Triaminobenzenes

The primary aromatic amino groups of benzene-1,3,5-triamine can undergo diazotization, a reaction that converts them into diazonium salts. This process typically involves treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid at low temperatures. scielo.breurekaselect.com Each of the three amino groups on the benzene ring has the potential to be converted into a diazonium group (-N₂⁺).

These resulting diazonium salts are highly reactive intermediates that can be transformed into a variety of other functional groups. One important transformation is the reaction with an azide source, such as sodium azide, to yield aryl azides. eurekaselect.comresearchgate.netscielo.bramazonaws.com This provides a pathway to introduce azide functionalities onto the benzene-1,3,5-scaffold, which are valuable for "click chemistry" reactions and the synthesis of nitrogen-rich materials. The general reaction for the conversion of an aniline derivative to an aryl azide is a well-established two-step, one-pot procedure involving diazotization followed by azidation. researchgate.net

Functionalization for Advanced Materials

The functionalization of the benzene-1,3,5-triamine core is crucial for the development of advanced materials with tailored properties for applications in areas such as gas storage, catalysis, and electronics.

A significant advancement in the functionalization of the triaminobenzene scaffold is the direct incorporation of aldehyde groups to create a hexa-functional monomer. A reported one-step synthesis produces 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde. dtic.mildtic.mil This method involves the nucleophilic aromatic substitution of the bromine atoms on 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (also known as Rubin's aldehyde) with anhydrous ammonia in a dimethyl sulfoxide (DMSO) solution. dtic.mil The resulting compound, which features three amino groups and three aldehyde groups on a single benzene ring, is a valuable precursor for the synthesis of imine-based 2D polymers like graphimine. dtic.mildtic.mil The stability of this monomer can be limited, but procedures for its isolation in a relatively stable solid form have been developed. dtic.mil

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde | Anhydrous ammonia, DMSO | 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde | 78% | dtic.mil |

The introduction of carboxylate or ester functionalities onto the benzene-1,3,5-scaffold is another important strategy for creating versatile building blocks. While direct functionalization of benzene-1,3,5-triamine can be complex, derivatives can be prepared from related starting materials. For instance, a series of Schiff base derivatives with a central benzene-1,3,5-tricarboxylic acid core has been synthesized. researchgate.net This approach begins with benzene-1,3,5-tricarboxylic acid (trimesic acid), which is first converted to its corresponding methyl ester. Subsequent reaction with hydrazine hydrate yields the tris(hydrazide), which can then be condensed with various aromatic aldehydes to form the final Schiff base derivatives. researchgate.net This methodology demonstrates a route to integrating functionalities derived from carboxylic acids onto the C₃-symmetric benzene core, which is structurally analogous to benzene-1,3,5-triamine.

| Starting Material | Key Intermediate | Final Product Class | Reference |

| Benzene-1,3,5-tricarboxylic acid | Benzene-1,3,5-tricarbohydrazide | Schiff base derivatives | researchgate.net |

Triazine Scaffold Integration

The integration of the 1,3,5-triazine (B166579) scaffold is a significant strategy in the synthesis of advanced derivatives of benzene-1,3,5-triamine. This approach allows for the creation of complex, high-molecular-weight architectures with tailored electronic and structural properties. The nitrogen-rich triazine ring, when combined with the C3-symmetric benzene-1,3,5-triamine core, can lead to materials with applications in porous organic frameworks and supramolecular chemistry. The primary methodologies for integrating a triazine scaffold include the nucleophilic substitution on cyanuric chloride and the cyclotrimerization of nitrile precursors.

Nucleophilic Aromatic Substitution

A prevalent method for integrating a triazine scaffold involves the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases as each one is substituted, allowing for controlled, stepwise reactions. This thermodependent reactivity enables the precise introduction of different nucleophiles. rsc.orgresearchgate.net

The reaction proceeds through a nucleophilic attack on the electron-deficient triazine ring, followed by the elimination of a chloride ion. rsc.org This method is highly versatile for creating derivatives of benzene-1,3,5-triamine by using aminophenyl groups as the nucleophiles. For instance, molecules like 2,4,6-tris(4-aminophenyl)-s-triazine (TAPT) are synthesized, which serve as building blocks for larger porous organic polymers. nih.govacs.org

The controlled, sequential substitution allows for the synthesis of asymmetrically substituted triazines. The order of nucleophile addition and control of reaction temperature are critical for achieving the desired substitution pattern. chemrxiv.org

Table 1: Temperature-Controlled Sequential Nucleophilic Substitution on Cyanuric Chloride

| Substitution Step | Reacting Nucleophile | Typical Reaction Temperature |

| First Chlorine | Highly reactive amine (e.g., aliphatic amine) | 0 - 5 °C |

| Second Chlorine | Less reactive amine or alcohol | Room Temperature to 50 °C |

| Third Chlorine | Weak nucleophile (e.g., phenol) | > 80 °C |

This table illustrates the general principle of temperature-dependent reactivity for sequential substitution on cyanuric chloride.

Research has focused on one-pot syntheses to streamline the production of trisubstituted 1,3,5-triazines, enhancing efficiency and reducing waste by carefully controlling the addition sequence of reagents, temperature, and base. chemrxiv.org

Cyclotrimerization of Nitriles

Another fundamental approach to integrating a triazine scaffold is through the cyclotrimerization of nitrile-functionalized benzene derivatives. This reaction involves the formation of the 1,3,5-triazine ring from three equivalent nitrile groups. This methodology is particularly useful for synthesizing symmetrical 2,4,6-triaryl-1,3,5-triazines. researchgate.net

The cyclotrimerization can be catalyzed by various systems, including acids, bases, and metal complexes. researchgate.netnih.gov For instance, low-valent titanium species generated from titanium chlorido complexes and magnesium have been shown to be effective catalysts for the cyclotrimerization of benzonitrile (B105546) and its derivatives. researchgate.net The reaction of a nitrile with triflic anhydride (B1165640) or triflic acid can produce an intermediate nitrilium salt, which then reacts with two more equivalents of a nitrile to form the triazine ring. nih.gov

Microwave irradiation has been employed as an efficient and green procedure for the selective preparation of 1,3,5-triazines, often leading to good to excellent yields in short reaction times under solvent-free conditions. chim.it

Table 2: Catalytic Systems for Cyclotrimerization of Benzonitriles

| Catalyst System | Monomer | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TiCl₄(thf)₂ / Mg | Benzonitrile | 150 | 15 | ~80 | researchgate.net |

| Cp₂TiCl₂ / Mg | Benzonitrile | 150 | 15 | ~95 | researchgate.net |

| Y(TfO)₃ | Aromatic Nitriles | Varies | Varies | Moderate | chim.it |

| Triflic Anhydride | Aromatic Nitriles | Low to High | Varies | Moderate to Good | nih.gov |

This table provides examples of different catalytic systems and conditions used for the synthesis of triazines via nitrile cyclotrimerization.

This method is foundational in the synthesis of covalent triazine frameworks (CTFs), a class of porous organic polymers constructed from aromatic 1,3,5-triazine rings. nih.govacs.org The properties of these materials, such as porosity and stability, are highly dependent on the monomer structure and the synthesis conditions. nih.gov

Applications in Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks and Supramolecular Polymer Formation

A key feature of 1,3,5-trisubstituted benzene (B151609) derivatives, particularly BTAs, is their capacity to form extensive and robust hydrogen-bonding networks. In BTA systems, the three amide groups engage in a threefold helical arrangement of intermolecular hydrogen bonds, driving the molecules to stack into long, one-dimensional supramolecular polymers. tue.nlnih.gov This process is highly cooperative, meaning that once a small aggregate is formed, subsequent additions of monomers are more favorable, leading to the rapid formation of well-defined, high-aspect-ratio fibers. nih.gov The stability and properties of these hydrogen-bonded networks can be precisely controlled by the chemical nature of the side chains attached to the amide groups. tue.nl

Co-assembly with Benzene-1,3,5-tricarboxamides (BTAs)

Similarly, mixing N-centered BTAs (where the side chain is attached to the amide nitrogen) and C-centered BTAs (where the side chain is attached to the amide carbonyl) can lead to the formation of mixed stacks in solution. nih.gov

Formation of Water-Stable Fibrous Structures

Designing supramolecular systems that are stable and functional in aqueous environments is crucial for biological applications. By attaching hydrophilic side chains, such as oligo(ethylene glycol) or charged groups, BTAs can be made water-soluble. nih.govtue.nl In water, the self-assembly is driven by a combination of hydrogen bonding between the BTA cores and hydrophobic interactions among the side chains. nih.gov This leads to the formation of micrometer-long, stable one-dimensional fibers. nih.govtue.nl The stability of these fibers in biological media is a critical factor for their use as biomaterials. Research has shown that the hydrophobicity of the monomer core plays a significant role in the stability of the resulting fibers when exposed to biological components like serum proteins. acs.orgnih.gov

| Monomer | Hydrophobic Core Modification | Observed Fiber Morphology | Relative Stability |

|---|---|---|---|

| C0 | Standard BTA core | Single fibers, ~300 nm length | Lower |

| C4 | Extended with 4-aminobutanoic acid | Single fibers, several micrometers in length | Intermediate |

| C8 | Extended with 8-aminooctanoic acid | Tight bundles of fibers, ~300 nm length | Higher |

Data derived from studies on hydrophobically modified BTA monomers designed to assess stability in biological media. acs.orgnih.gov

Molecular Tuning of Hydrogel Viscoelasticity through Hydrophobic Substituents

Water-soluble BTAs can form hydrogels, which are three-dimensional networks of supramolecular fibers that entrap water. The mechanical properties of these hydrogels, such as their viscoelasticity (the ability to both store and dissipate energy), can be finely tuned by making small chemical modifications to the BTA monomers. By systematically varying the length of hydrophobic alkyl chains on the BTA molecules, it is possible to control the viscoelasticity and stress-relaxation timescales of the resulting hydrogels over several orders of magnitude while maintaining a constant stiffness. This molecular control over the material's properties is crucial for applications in tissue engineering, where the mechanical environment influences cell behavior.

Molecular Recognition and Host-Guest Chemistry

The well-defined cavities and surfaces presented by self-assembled structures of benzene derivatives can be used for molecular recognition and host-guest chemistry. Porous networks formed by molecules like 1,3,5-tris(4-carboxyphenyl) benzene, an analogue of trimesic acid, create hexagonal voids that can accommodate guest molecules. mdpi.com The size and chemical nature of these cavities can be tuned by changing the structure of the building blocks. mdpi.com

In a different approach, the electron-rich surface of a benzene ring can interact favorably with the electron-poor surface of a 1,3,5-triazine (B166579) ring. rsc.orgresearchgate.net These interactions, which include charge-transfer and electrostatic forces, can be exploited as a non-covalent design principle for the supramolecular recognition of benzene or for engineering specific crystal structures. rsc.orgresearchgate.netcapes.gov.br

Dynamic Properties and Adaptable Supramolecular Architectures

A key advantage of supramolecular polymers is their dynamic nature. The non-covalent bonds holding the monomers together can break and reform, allowing the structures to adapt to their environment. BTA-based supramolecular polymers are highly dynamic, with monomers continuously exchanging within and between fibers. nih.gov This dynamism is essential for creating responsive or "smart" materials. For example, a family of water-soluble BTAs functionalized with carboxylic acids was shown to self-assemble into different structures—including fibers, membranes, and hollow nanotubes—depending on the temperature. nih.gov This polymorphic behavior is governed by a subtle balance between the structure of the assembly and the molecular dynamics within it, allowing for reversible reorganizations in response to external stimuli. nih.gov The ability to switch the amide connectivity (N-centered vs. C-centered BTAs) also influences the stability of the aggregates, with N-centered BTAs generally forming weaker, more dynamic assemblies. nih.gov

Triazine-Derived Supramolecular Systems

The 1,3,5-triazine ring is another important building block in supramolecular chemistry. rsc.orgiciq.orgcam.ac.uk It is an electron-deficient aromatic system that can participate in a variety of non-covalent interactions, including hydrogen bonding and coordination with metals. researchgate.net Triazine derivatives are used to construct a wide range of supramolecular architectures, from self-assembled coordination cages to complex metal-organic frameworks (MOFs). researchgate.net

These systems have found applications in:

Host-Guest Chemistry: Creating confined environments for encapsulating smaller molecules. researchgate.net

Catalysis and Anion Recognition: Designing specific binding sites for catalysts or anions. researchgate.net

Materials Science: Building functional materials for electronics and magnetism. researchgate.net

Integration into Covalent Organic Frameworks Cofs

Benzene-1,3,5-triamine as a Monomer for COF Synthesis

The trifunctional nature of Benzene-1,3,5-triamine allows it to act as a versatile node in the construction of extended porous networks. When reacted with complementary multifunctional monomers, it directs the formation of predictable and ordered topologies.

One of the most prevalent methods for synthesizing COFs from Benzene-1,3,5-triamine involves its condensation reaction with various aldehyde-containing monomers. dtic.mil This Schiff base reaction results in the formation of robust imine linkages (Ar–N=CH–Ar), which are reversible and allow for error correction during the synthesis process, leading to highly crystalline materials. researchgate.netnih.gov

The reaction between a C₃-symmetric triamine like 1,3,5-tris(4-aminophenyl)benzene (a derivative of Benzene-1,3,5-triamine) and a C₂-symmetric dialdehyde typically results in the formation of 2D COFs with hexagonal pore structures. dtic.milunt.edu These layered structures stack upon one another to form a crystalline solid with well-defined channels. dtic.mil The planarity of the building blocks and the rigidity of the imine bonds contribute to the formation of these ordered hexagonal lattices. For instance, the condensation of 1,3,5-triformylbenzene with 1,4-phenylenediamine yields a layered COF with hexagonal channels. nih.gov Similarly, single-crystalline hexagonal 2D COFs have been prepared from monomers like 1,3,5-tris(4-aminophenyl)benzene. nih.gov

| Monomer 1 (Amine) | Monomer 2 (Aldehyde) | Resulting COF Topology |

| 1,3,5-tris(4-aminophenyl)benzene | Terephthalaldehyde (B141574) | Hexagonal 2D Lattice acs.org |

| 1,3,5-tris-(4-aminophenyl)triazine | 4,4′-biphenyldicarboxaldehyde | Hexagonal 2D Lattice nih.gov |

| 1,3,5-tris(4-aminophenyl)benzene | 2,3-dihydroxyterephthalaldehyde | Hexagonal 2D Lattice unt.edu |

This table illustrates examples of monomer combinations that lead to the formation of hexagonal 2D COF lattices.

The formation of imine-based COFs is typically catalyzed by an acid, such as acetic acid. dtic.mildoi.org The catalyst facilitates the reversible imine bond formation, which is crucial for the "self-healing" process that leads to a crystalline, thermodynamically stable product.

The choice of solvent also plays a significant role in the synthesis. Solvents that can solvate the monomers and intermediates without inhibiting the polymerization reaction are preferred. The polarity and boiling point of the solvent can influence the reaction kinetics, crystal growth, and ultimately the quality of the resulting COF. For instance, studies on 1,3,5-triazine-based catalytic amide-forming reactions have highlighted the impact of solvent proticity and reactant basicity on reaction yields. nih.gov

A particularly interesting application of Benzene-1,3,5-triamine derivatives is in the design of dense 2D polymers with unique topologies. One such example is "graphimine," a 2D polymer with a triangular-lattice structure. dtic.mil This material is synthesized from a single, hexa-functional monomer, 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (TABTCA), which contains both amine and aldehyde groups. dtic.mildigitellinc.com The polymerization of TABTCA occurs through an acid-catalyzed polycondensation reaction, leading to the formation of imine linkages and subsequent reorganization via transimination to achieve the 2D COF structure. digitellinc.com This compact and symmetrical monomer is designed to produce dense polymers with unusually rigid, triangular pore topologies. dtic.mil

Imine-Based COFs via Condensation Reactions with Aldehydes

Advanced COF Architectures and Functionality

The versatility of Benzene-1,3,5-triamine and its derivatives allows for the construction of advanced COF architectures with tailored functionalities. By carefully selecting the monomeric building blocks, researchers can introduce specific chemical groups into the COF structure, thereby tuning its electronic, optical, or catalytic properties. For example, the use of benzotrithiophene-based aldehydes in condensation with triamine monomers like 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) has led to the synthesis of imine-linked 2D COFs with photocatalytic activity for aerobic sulfoxidation under visible light. rsc.org

| Triamine Monomer | Aldehyde Monomer | Resulting COF | Functionality |

| 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT) | BTT-TAPT-COF | Visible-light photocatalysis rsc.org |

| 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT) | BTT-TAPB-COF | Visible-light photocatalysis rsc.org |

This table provides examples of advanced COF architectures synthesized from Benzene-1,3,5-triamine derivatives and their functionalities.

Mechanistic Insights into COF Formation

Recent studies have provided a more robust mechanistic understanding of the formation of imine-linked 2D COFs. It has been shown that these COFs can rapidly polymerize into crystalline sheets, which then reorganize to form stacked structures. acs.org Research focusing on the initial stages of polymerization of 1,3,5-tris(4-aminophenyl)benzene and terephthaldehyde revealed that periodic imine-linked 2D structures form within the first 60 seconds of the reaction. acs.org These initial layers subsequently stack into more ordered structures over several hours. acs.org This revised understanding suggests that the control of polymerization conditions and interlayer interactions can be manipulated to better control the formation and morphology of imine-linked 2D COFs. acs.org The 2D COF layers isolated at very short reaction times are also more easily exfoliated. acs.org

Role in Metal Organic Frameworks Mofs and Coordination Polymers

Benzene-1,3,5-triamine and its Derivatives as Ligands for MOF Construction

The C3-symmetric nature of the benzene-1,3,5-triamine core allows for the formation of highly ordered and porous three-dimensional networks. Derivatives, such as 1,3,5-tris(1-imidazolyl)benzene (tib) and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), are extensively used as organic linkers. These ligands can coordinate with various metal ions, leading to diverse structural topologies and functionalities.

Derivatives of Benzene-1,3,5-triamine readily coordinate with a variety of transition metals, including cobalt (Co), zinc (Zn), copper (Cu), chromium (Cr), and aluminum (Al), to form stable MOF structures. mdpi.comrsc.orgresearchgate.net The nitrogen atoms in the amine or imidazole (B134444) groups of the ligands act as Lewis bases, donating electron pairs to the metal ion centers.

For instance, the urothermal reactions of Co(II) or Zn(II) salts with 1,3,5-tris(1-imidazolyl)benzene (tib) and various dicarboxylate ligands result in the formation of novel three-dimensional porous frameworks. rsc.orgresearchgate.net In these structures, the metal ions are connected by the polycarboxylate ligands to form two-dimensional layers, which are then pillared by the tib ligands to create the 3D architecture. rsc.orgresearchgate.net Similarly, the linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) has been successfully used to synthesize MOFs with Al, Cr, and Cu. The imidazole rings, which contain secondary and tertiary amines, are crucial for the protonation of metal ions, facilitating the correct metal incorporation to yield high-quality crystalline materials. mdpi.com

The coordination geometry and the resulting framework topology are highly dependent on the specific metal ion and the synthesis conditions. For example, in one case, Co(II) atoms are linked by polycarboxylate ligands into 2D layers pillared by tib ligands, while in another, Zn(II) atoms are linked by tib ligands to form one-dimensional ribbon-like chains that are further connected by polycarboxylates. rsc.org

Table 1: Examples of MOFs constructed with Benzene-1,3,5-triamine derivatives and transition metals.

| MOF Name/Formula | Organic Linker | Metal Ion(s) | Resulting Structure | Reference |

|---|---|---|---|---|

| [Co3(tib)2(abdc)2(ox)]2·6H2O | 1,3,5-tris(1-imidazolyl)benzene (tib) | Co(II) | 3D porous framework from 2D layers pillared by tib | rsc.org |

| [Zn3I2(tib)2(napdc)2]·2DMI·2H2O | 1,3,5-tris(1-imidazolyl)benzene (tib) | Zn(II) | 3D framework from 1D ribbon-like chains connected by polycarboxylates | rsc.org |

| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Cu(II) | Porous crystalline framework | mdpi.com |

| TIBM-Cr | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Cr(III) | Porous crystalline framework | mdpi.com |

| TIBM-Al | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | Al(III) | Porous crystalline framework | mdpi.com |

Luminescent metal-organic frameworks (LMOFs) are a subclass of MOFs that exhibit fluorescence, making them attractive for applications in chemical sensing, bio-imaging, and optoelectronics. nih.gov The photoluminescent properties of LMOFs can be tuned by carefully selecting the metal ions and organic ligands. nih.gov

Ligands derived from the Benzene-1,3,5-triamine scaffold can be designed to incorporate fluorophores. For example, triazine-based ligands, which share a similar C3-symmetry, are known to facilitate the construction of luminescent MOFs. researchgate.netrsc.org The electron-deficient nature of the triazine ring can enhance interactions that lead to luminescence. researchgate.net While direct examples using Benzene-1,3,5-triamine itself are less common in the context of high-performance LMOFs, its derivatives are employed. The intrinsic luminescence of the organic linker can be preserved or modified upon coordination with metal ions. In some cases, the metal-to-ligand or ligand-to-metal charge transfer can result in new emission bands. For instance, three thorium-based MOFs synthesized with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) all exhibit blue ligand-based luminescence under ultraviolet light. nih.gov

The incorporation of luminescent complexes, such as cyclometalated gold(III) complexes, into MOF structures represents another strategy for creating highly phosphorescent materials for applications like heterogeneous photocatalysis. rsc.org

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic linkers to form a crystalline framework. The choice of synthesis method is critical as it influences the product's crystallinity, porosity, and stability.

Hydrothermal and solvothermal synthesis are the most common methods for producing high-quality MOF crystals. analis.com.myrsc.org These techniques involve heating a mixture of a metal salt and an organic linker in a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel, typically a Teflon-lined autoclave. mdpi.comresearchgate.netresearchgate.net The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF structure.

For example, novel MOFs incorporating the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker with Al, Cr, and Cu ions were prepared using a solvothermal process. mdpi.com In a typical synthesis, the metal salt and the TIBM linker are dissolved in a suitable solvent or solvent mixture (e.g., water/ethanol), sealed in an autoclave, and heated for a specific duration (e.g., 24-48 hours) at temperatures ranging from 423 K to 483 K. mdpi.com After the reaction, the resulting crystalline precipitate is collected, washed with fresh solvent to remove unreacted starting materials, and dried. mdpi.comnih.gov

Electrochemical synthesis is an alternative method that offers rapid, room-temperature production of MOF films or powders. dntb.gov.ua In this approach, the metal source is an anode that is electrochemically dissolved in a solution containing the organic linker and an electrolyte. This method avoids the need for metal salts as precursors.

The potentiodynamic method is a specific type of electrochemical synthesis where the potential is scanned over a range. This technique has been successfully used to synthesize MOFs based on copper and 1,3,5-benzenetricarboxylic acid (H3BTC). ulb.ac.be The synthesis is carried out in a three-electrode electrochemical cell, where the working electrode is made of the metal to be incorporated into the MOF (e.g., copper). ulb.ac.be Applying a potential scan causes the metal to oxidize and release ions into the solution, which then react with the linker to form the MOF on the electrode surface. This method has also been optimized for the synthesis of nickel-based MOFs with H3BTC, by varying solvents, electrolytes, and voltages to achieve a high-yield, crystalline product. researchgate.net

The choice of solvent is a critical parameter in MOF synthesis, profoundly influencing the resulting crystal structure, topology, and morphology. researchgate.netarabjchem.orgrsc.org The solvent can act as a template, affect the deprotonation of the organic linker, and influence the coordination environment of the metal ion. arabjchem.org

Different solvents or solvent mixtures can lead to the formation of entirely different MOF structures from the same set of precursors. For instance, the reaction of 1,3,5-tris(1-imidazolyl)benzene with lead(II) nitrate (B79036) in DMF yields a novel metal-organic framework, whereas the same reaction carried out in methanol (B129727) produces a one-dimensional coordination polymer. rsc.org

In the potentiodynamic synthesis of a Cu-based MOF with 1,3,5-benzenetricarboxylic acid (H3BTC), the solvent's nature had a strong effect. ulb.ac.be Synthesis in methanol resulted in a mixture of a 1D structure with low specific surface area (21 m²/g), while using ethanol (B145695) as the solvent successfully produced the desired 3D structure with a significantly higher specific surface area of 620 m²/g. ulb.ac.be Similarly, the formation of a water-sensitive MOF, Cu3(BTC)2, was found to be dependent on the ethanol content in a water/ethanol solvent system; a crystalline MOF was only obtained when the ethanol content exceeded 30 vol%. rsc.org

Table 2: Influence of Solvent on Cu-BTC MOF Synthesis via Potentiodynamic Method.

| Solvent | Resulting Structure | Morphology | Specific Surface Area (BET) | Reference |

|---|---|---|---|---|

| Methanol | 1D structure [Cu(BTC)(H2O)3]n and micropillars | Plate-shaped | 21 m²/g | ulb.ac.be |

| Ethanol | 3D structure (Cu3(BTC)2) | Cubic (50-500 nm) | 620 m²/g | ulb.ac.be |

Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| tib | 1,3,5-tris(1-imidazolyl)benzene |

| TIBM | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene |

| H3BTC | Benzene-1,3,5-tricarboxylic acid |

| DMF | N,N-Dimethylformamide |

Defect Engineering in MOFs

Defect engineering in metal-organic frameworks (MOFs) is a strategic approach to introduce imperfections, such as missing linkers or metal nodes, within the crystalline structure to enhance or alter the material's properties. These defects can create open metal sites, modify porosity, and introduce new functionalities, which can be beneficial for applications in catalysis, gas storage, and sensing.

While defect engineering is a well-established strategy for various MOFs, the specific role of benzene-1,3,5-triamine in this context is an area with limited direct research. Theoretically, its trifunctional nature and specific geometry could be exploited to introduce controlled defects. For instance, using a substoichiometric amount of benzene-1,3,5-triamine as a linker during MOF synthesis could lead to the formation of linker vacancies, creating a more open and accessible framework. Additionally, its amine groups could act as modulators during synthesis, competing with the primary linker and leading to the controlled incorporation of defects. However, detailed studies focusing specifically on benzene-1,3,5-triamine for defect engineering are not extensively reported in the current scientific literature.

Coordination Polymer Applications

Benzene-1,3,5-triamine and its derivatives are valuable building blocks for the synthesis of coordination polymers with diverse applications. The arrangement of the three amino groups on the benzene (B151609) ring allows for the formation of extended, multidimensional networks through coordination with metal ions. These coordination polymers can exhibit interesting properties, including proton conductivity and the ability to act as sensing platforms.

Proton Conductivity Studies

Proton-conducting materials are of significant interest for their potential use in fuel cells and other electrochemical devices. Coordination polymers, with their ordered structures and tunable components, offer a promising platform for the design of efficient proton conductors. The incorporation of proton-donating and -accepting groups, as well as pathways for proton transport, are key strategies in this field.

Direct studies on the proton conductivity of coordination polymers synthesized specifically with benzene-1,3,5-triamine are not widely available. However, research on closely related derivatives provides insight into the potential of this structural motif. For example, a study on polyoxometalate-based coordination polymers utilized 1,3,5-tris(1-imidazolyl)benzene (a derivative of benzene-1,3,5-triamine) as a ligand. These compounds demonstrated notable proton conductivity. The imidazole moieties, which are nitrogen-containing heterocycles, can participate in hydrogen-bonding networks, facilitating proton transport. The highest proton conductivities for two of these coordination polymers reached 2.32 × 10⁻⁵ S cm⁻¹ and 3.38 × 10⁻⁵ S cm⁻¹ at 358 K and 98% relative humidity (RH), respectively rsc.org. This suggests that coordination polymers incorporating the benzene-1,3,5-triamine core, especially when functionalized with proton-conducting groups, could be promising materials for proton conductivity applications.

Table 1: Proton Conductivity of Coordination Polymers Based on a Benzene-1,3,5-triamine Derivative

| Compound | Temperature (K) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |

|---|---|---|---|

| {[Zn₃(Htimb)₂(H₂timb)₂(H₂O)₂(ZnW₁₂O₄₀)₂]·2H₂O}n | 358 | 98 | 2.32 × 10⁻⁵ |

| {[Ni(Htimb)(H₂O)₃(H₂W₁₂O₄₀)₀.₅]·3H₂O}n | 358 | 98 | 3.38 × 10⁻⁵ |

Data sourced from a study on coordination polymers using 1,3,5-tris(1-imidazolyl)benzene (timb) rsc.org.

Sensing Platforms (e.g., Nitrobenzene (B124822) Detection)

Coordination polymers can be designed as highly sensitive and selective chemical sensors. Luminescent coordination polymers, in particular, are attractive for this purpose as their fluorescence can be quenched or enhanced in the presence of specific analytes. The detection of nitroaromatic compounds, such as nitrobenzene, is of significant environmental and security interest due to their toxicity and use in explosives.

While direct use of benzene-1,3,5-triamine in coordination polymer sensors for nitrobenzene is not extensively documented, functionalized derivatives have shown significant promise. A study reported the synthesis of a silver-based coordination polymer using N,N,N',N'N",N"-hexa(pyridine-4-yl)benzene-1,3,5-triamine as a linker. This coordination polymer exhibited a highly sensitive luminescence quenching effect in the presence of nitrobenzene. The sensing mechanism is attributed to π-π stacking interactions between the electron-rich coordination polymer and the electron-deficient nitrobenzene molecule, as well as the electron-withdrawing nature of nitrobenzene rsc.org.

Luminescent metal-organic frameworks (MOFs), a subclass of coordination polymers, are also being explored for nitrobenzene detection. For instance, a stable nonanuclear rare earth carboxylate cluster-based MOF has been shown to act as a fluorescent sensor for the highly sensitive and selective detection of nitrobenzene through fluorescence quenching rsc.org. Another luminescent MOF, [Zn₃(TDPAT)(H₂O)₃], where TDPAT is 2,4,6-tris(3,5-dicarboxyl phenylamino)-1,3,5-triazine, has been reported as a dual-functional sensor for both nitrobenzene concentration and temperature rsc.org. These examples highlight the potential of designing coordination polymers with benzene-1,3,5-triamine-based ligands for the development of effective sensing platforms for nitroaromatics.

Polymer Chemistry and Macromolecular Science

Utilization in Polymer Synthesis

The trifunctionality of Benzene-1,3,5-triamine makes it a valuable monomer for creating complex, three-dimensional polymer networks. The three amine groups can react with various co-monomers to build polymers with high thermal stability, chemical resistance, and specific functional properties.

Polyamide Synthesis

The synthesis of polyamides involves a condensation polymerization reaction between an amine group and a carboxylic acid (or its derivative, like an acyl chloride). When a diamine reacts with a dicarboxylic acid, a linear thermoplastic polyamide, such as Nylon, is formed chemguide.co.uk.

In the case of Benzene-1,3,5-triamine, its three amine groups enable it to act as a cross-linking agent when reacted with dicarboxylic acids. The reaction of one molecule of Benzene-1,3,5-triamine with three molecules of a dicarboxylic acid would lead to the formation of a highly branched or fully cross-linked polyamide network. This thermosetting material would be expected to exhibit high rigidity and thermal stability due to the aromatic core and the three-dimensional covalent network structure. While specific research detailing polyamides synthesized directly from Benzene-1,3,5-triamine is not extensively documented in the provided sources, the fundamental principles of polyamide chemistry suggest its utility in creating such cross-linked systems chemguide.co.uk.

Cross-Linked Polyamines and Composites

Benzene-1,3,5-triamine is a key ingredient in the synthesis of novel cross-linked polyamine networks, which have shown significant potential for environmental applications such as the removal of heavy metal ions from aqueous solutions.

A series of new polyamines have been successfully synthesized through the in situ polymerization of Benzene-1,3,5-triamine, paraformaldehyde, and various alkyldiamines rsc.orgkfupm.edu.sa. This method allows for the direct formation of the cross-linked polymer network in the reaction medium. The resulting polymers, referred to as the TRI series, are characterized by a complex, networked structure. The synthesis involves the reaction of the amine groups of Benzene-1,3,5-triamine and the alkyldiamine with paraformaldehyde, which acts as a cross-linker, forming a stable, three-dimensional polyamine framework rsc.orgkfupm.edu.sa.

To enhance the properties of these cross-linked polyamines, they can be integrated with carbon nanotubes (CNTs) to form composites. In one study, acylchloride-functionalized carbon nanotubes were incorporated into the polyamine matrix during the in situ polymerization process rsc.orgkfupm.edu.sa. This resulted in a series of polyamine/CNT composites (CNT TRI series) with improved adsorption capabilities for heavy metal ions like lead. The functionalized CNTs are dispersed within the polymer matrix, and the composite material benefits from the combined properties of the polyamine network and the high surface area and mechanical strength of the CNTs rsc.orgkfupm.edu.sa.

| Adsorbent Type | Composition | Adsorption Isotherm Model | Key Finding |

| TRI Series | Benzene-1,3,5-triamine, paraformaldehyde, alkyldiamines | Freundlich | Effective for lead ion removal from aqueous solutions. |

| CNT TRI Series | TRI Series polymer with 1% acylchloride functionalized CNTs | Freundlich | Higher adsorption capacity for lead ions compared to the TRI series without CNTs. |

This table summarizes the findings from the synthesis and testing of Benzene-1,3,5-triamine based polyamines and their CNT composites for lead ion removal. rsc.orgkfupm.edu.sa

Covalent Adaptable Networks (CANs) and Recyclable Crosslinked Materials

Multifunctional amine-terminated molecules are crucial for the development of Covalent Adaptable Networks (CANs), which are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics rsc.org. The trifunctional nature of Benzene-1,3,5-triamine makes it an ideal candidate for a cross-linker in such networks.

CANs are held together by dynamic covalent bonds that can break and reform under specific stimuli, such as heat, allowing the material to be reshaped, repaired, or recycled rsc.org. The amine groups on Benzene-1,3,5-triamine can be used to form various types of dynamic covalent bonds, including imines (through reaction with aldehydes or ketones) and vinylogous urethanes rsc.org. By incorporating Benzene-1,3,5-triamine into a polymer network, a high cross-link density can be achieved. When the dynamic bonds are activated, the network can rearrange, enabling reprocessing. This approach is central to creating more sustainable thermosetting materials, moving away from traditional, non-recyclable cross-linked polymers rsc.org. For instance, a structurally related trifunctional initiator, 1,3,5-tris(bromomethyl)benzene (B90972), has been used to synthesize star-shaped polymers that can then be functionalized with amines to act as cross-linking agents in CANs rsc.org. This highlights the importance of the 1,3,5-substituted benzene (B151609) core in creating well-defined nodes for recyclable networks.

Conjugated Microporous Polymers (CMPs) with Triazine Nodes

Conjugated microporous polymers (CMPs) are a class of porous materials with extended π-conjugation, which are of interest for applications in gas storage, separation, and catalysis. The choice of monomeric building blocks is critical in determining the properties of the resulting CMP.

Researchers have synthesized CMPs using an electron-withdrawing 1,3,5-triazine (B166579) node and compared them to analogous systems built with a 1,3,5-connected benzene core, the fundamental structure of Benzene-1,3,5-triamine. These polymers are typically synthesized via palladium-catalyzed Sonogashira-Hagihara cross-coupling reactions. Studies have shown that the porosity of triazine-based CMPs (TCMPs) is comparable to their benzene-based counterparts csic.esrsc.org. However, the presence of the nitrogen-rich triazine units leads to enhanced CO2 adsorption properties compared to the benzene analogues with similar surface areas csic.esrsc.org. For example, one triazine-based network, TNCMP-2, exhibited a high surface area of 995 m² g⁻¹ and a CO2 uptake of 1.45 mmol g⁻¹ at 298 K and 1 bar csic.esrsc.org. This demonstrates that while the 1,3,5-benzene motif provides a robust and porous framework, the rational substitution of this core with a triazine node can be used to tune the functional properties of the resulting microporous polymer csic.esrsc.org.

Catalysis Research and Applications

Benzene-1,3,5-triamine Derived Catalysts

The trifunctional nature of Benzene-1,3,5-triamine (BTA) makes it an ideal precursor for creating cross-linked and extended catalytic structures. The presence of multiple amine groups enhances its reactivity, enabling it to act as a versatile intermediate in the synthesis of more complex molecules.

One significant area of research is the use of BTA in the construction of Covalent Organic Frameworks (COFs). These porous, crystalline materials are designed with specific functionalities for various applications, including catalysis. BTA-based COFs can be engineered to act as catalysts for a range of chemical reactions, leveraging the reactive amine groups within their ordered structures. smolecule.com The ability to form such well-defined networks is crucial for its application in materials science.

Furthermore, the amine groups in Benzene-1,3,5-triamine can participate in polymerization reactions, leading to polymers with unique properties. These polymers may possess interesting conductive or biocompatible characteristics, and their inherent chemical functionalities suggest potential applications as catalytic materials. smolecule.com The amino groups themselves can also exhibit catalytic activity, enhancing reaction rates by providing alternative chemical pathways.

Metal Complex Catalysis

Benzene-1,3,5-triamine and its derivatives are pivotal in the synthesis of polydentate ligands for creating polynuclear metal complexes. These complexes have garnered significant interest for their potential in developing purpose-built materials with applications in catalysis, separation, and molecular recognition. researchgate.net

For instance, ligands derived from a 1,3,5-benzene core have been used to create novel Zn(II) complexes. These complexes have been studied as catalysts for the hydrolysis of carboxyesters, demonstrating the role of the metal-bound hydroxide ion as a potent nucleophile, mimicking the active sites of zinc-based enzymes like carbonic anhydrase. researchgate.net

Ligands derived from 1,3,5-triazine (B166579), which can be synthesized from precursors related to Benzene-1,3,5-triamine, are particularly effective in oxidation catalysis. A series of polynucleating ligands based on 1,3,5-triazine and 2,2′-dipyridylamine have been prepared and coordinated with copper(II) nitrate (B79036) to catalyze the oxidation of 3,5-di-tert-butylcatechol. researchgate.net Research has shown that incorporating these ligands into a dendritic structure can enhance the stability of the resulting catalyst. researchgate.net

Another study demonstrated that novel aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores can act as highly efficient and reusable photocatalysts. nih.gov Under mild conditions, these dendrimers were used for the selective oxidative coupling of various benzylamines to their corresponding N-benzylidene benzylamines with high yields. nih.gov

Table 1: Photocatalytic Oxidation of Benzylamines using a Triazine-Core Dendrimer Catalyst

| Substrate | Product | Yield (%) | Reaction Time (h) |

| Benzylamine (B48309) | N-benzylidene benzylamine | Quantitative | 3 |

| 4-Methylbenzylamine | N-(4-methylbenzylidene)-1-(4-methylphenyl)methanamine | 98 | 3 |

| 4-Methoxybenzylamine | N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine | 99 | 3 |

| 4-Chlorobenzylamine | N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine | 97 | 4 |

This table presents selected findings on the photocatalytic performance of dendrimer D2 in the selective oxidation of various benzylamines. The data is based on research findings reported in the literature. nih.gov

Mechanistic Investigations in Catalytic Processes

Understanding the reaction mechanisms of catalysts derived from Benzene-1,3,5-triamine is crucial for optimizing their performance and designing new catalytic systems. Mechanistic studies often involve detailed kinetic analysis to elucidate the catalytic pathway.

A notable example is the investigation into the catalytic hydrolysis of 4-nitrophenyl acetate (NA) by a Zn(II) complex featuring a tripod ligand with a 1,3,5-benzene core. researchgate.net Kinetic studies conducted over a pH range of 6.4-9.5 revealed a sigmoidal pH-rate profile. This profile indicates the deprotonation of a zinc-coordinated water molecule to form a zinc-hydroxide species, which acts as the active nucleophile. researchgate.net The inflection point of the curve corresponds to the pKa value for this equilibrium. researchgate.net

Further analysis determined that the hydrolysis proceeds through a double-displacement reaction of the acetyl group. researchgate.net The second-order rate constant for the reaction catalyzed by this complex was found to be approximately ten times greater than that of a similar N-methylcyclen-Zn(II)-OH- complex, highlighting the efficiency of the tripod ligand structure. researchgate.net

Table 2: Kinetic Data for the Hydrolysis of 4-Nitrophenyl Acetate

| Catalyst | pH Range | Inflection Point (pKa) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Zn(II) complex of TPA | 6.4 - 9.5 | 7.7 | 0.46 ± 0.01 |

| N-methylcyclen-Zn-II-OH- complex | - | - | (4.7 ± 0.1) x 10⁻² |

TPA refers to the tripod ligand 1,3,5-tri-(N-α-pyridylmethylenic aminomethylenic) benzene (B151609). The data illustrates the kinetic parameters for the catalytic hydrolysis of 4-nitrophenyl acetate. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. These methods are essential for understanding the electronic structure and behavior of Benzene-1,3,5-triamine.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying molecules like Benzene-1,3,5-triamine. DFT is employed to predict a range of properties, from spectroscopic characteristics to molecular conformations and reaction mechanisms. For instance, DFT calculations have been effectively used to investigate the properties of related tri-substituted benzene (B151609) derivatives dtic.milresearchgate.net.

DFT calculations are a reliable method for predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of infrared (IR) absorptions. These predicted spectra are invaluable for interpreting experimental FT-IR data and assigning specific vibrational modes to functional groups.

For example, in studies of molecules with similar structures, such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, DFT calculations have been used to generate theoretical IR frequencies. dtic.mil These calculated frequencies are often scaled by a factor to account for approximations in the theoretical model and anharmonicity, improving the agreement with experimental spectra dtic.milresearchgate.net. Research on this related compound has shown that the calculated IR vibrations for a protonated form of the molecule can sometimes provide a better match to the experimental data than the neutral species, suggesting the molecule's state under certain conditions dtic.mil. A similar approach for Benzene-1,3,5-triamine would involve calculating the vibrational frequencies to help assign its characteristic IR peaks, such as N-H stretching, C-N stretching, and benzene ring vibrations.

Table 1: Illustrative Example of DFT-Predicted IR Frequencies for a Related Amino-Benzene Derivative This table is based on methodology reported for similar compounds and serves as an example of the type of data generated.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Relative Intensity |

| Symmetric NH₂ Stretch | 3450 | 3418 | Medium |

| Asymmetric NH₂ Stretch | 3360 | 3329 | Strong |

| Aromatic C-H Stretch | 3050 | 3022 | Weak |

| C=C Ring Stretch | 1620 | 1605 | Strong |

| NH₂ Scissoring | 1590 | 1575 | Medium |

| C-N Stretch | 1340 | 1328 | Strong |

The three amino groups in Benzene-1,3,5-triamine can rotate around the C-N bonds, leading to various possible conformations (rotamers). Conformational analysis using DFT helps to identify the most stable geometric arrangements by calculating the potential energy surface associated with these rotations. By determining the energies of different conformers, researchers can predict the most likely structures and the energy barriers between them.

While specific conformational analysis studies on Benzene-1,3,5-triamine are not widely documented, the methodology is well-established. For instance, DFT calculations on substituted 1,3,5-triazine (B166579) and 1,3,5-trisubstituted benzene derivatives have been used to elucidate the preferred conformations and rotational energy barriers mdpi.comresearchgate.net. Such studies reveal how different conformers (e.g., symmetric vs. asymmetric) coexist and the energy required to interconvert them mdpi.com. A similar DFT study on Benzene-1,3,5-triamine would likely show a planar or near-planar arrangement of the benzene ring and nitrogen atoms to be the most stable, with various orientations of the hydrogen atoms of the amino groups defining different low-energy conformers.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from one part of a molecule to another upon photoexcitation. This process is highly sensitive to the molecular environment and electronic structure. Molecules capable of ESIPT often exhibit unique fluorescence properties, such as a large Stokes shift rsc.org.

While ESIPT is well-studied in many organic molecules containing both a proton donor (like -OH or -NH₂) and an acceptor group, specific investigations into the ESIPT mechanism for Benzene-1,3,5-triamine are not prominent in the literature. Theoretical studies, typically using Time-Dependent DFT (TD-DFT), are crucial for understanding these mechanisms. They can map the potential energy surfaces of both the ground and excited states to identify the reaction pathway and energy barriers for the proton transfer rsc.orgnih.gov. For a molecule like Benzene-1,3,5-triamine, a hypothetical ESIPT process would involve the transfer of a proton from an amino group to a carbon atom on the benzene ring, a process that has been shown to be plausible in other amino-aromatic systems upon photoexcitation nih.govresearchgate.net.

While quantum mechanics provides high accuracy, it is computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a less computationally expensive alternative for studying the behavior of larger systems or longer timescales. These methods use classical physics and force fields to model the interactions between atoms.

MD simulations have been extensively used to study the self-assembly and crystalline properties of derivatives of Benzene-1,3,5-triamine, such as benzene-1,3,5-tricarboxamides (BTAs) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) dtic.milrsc.orgnih.gov. These simulations provide insights into how molecules organize into larger structures, such as fibers or crystals, and how these structures respond to changes in temperature and pressure dtic.milnih.gov. For Benzene-1,3,5-triamine itself, MD simulations could be used to model its behavior in different solvents, its aggregation properties, and its dynamics within larger molecular systems.

Density Functional Theory (DFT) Studies

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of molecules with their observed properties. These models are statistical in nature and are used to predict the properties of new, unmeasured compounds based on their molecular structure.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can encode information about topology, geometry, or electronic properties. A mathematical model is then created to link these descriptors to a specific property. While no specific QSPR models focused solely on Benzene-1,3,5-triamine are available, it could be included in broader QSPR studies of substituted benzenes or aromatic amines to predict properties like solubility, boiling point, or receptor binding affinity.

Reaction Kinetics and Mechanism Studies

Theoretical investigations into the reaction kinetics and mechanisms of Benzene-1,3,5-triamine are crucial for understanding its stability and reactivity. However, a review of publicly accessible scientific literature indicates a significant focus on the nitrated derivative, 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), an insensitive high explosive. Detailed computational studies focusing specifically on the thermal decomposition pathways and bond fission rates of the parent compound, Benzene-1,3,5-triamine, are not extensively available. The presence of nitro groups in TATB fundamentally alters its decomposition mechanism, making direct extrapolation of its behavior to Benzene-1,3,5-triamine scientifically unsound.

Specific, peer-reviewed computational studies detailing the thermal decomposition pathways of Benzene-1,3,5-triamine could not be identified in the available literature. The research community has largely concentrated on the decomposition of TATB, where initial steps are believed to involve processes like dehydration reactions to form furazans or C-NO2 bond cleavage, pathways that are not relevant to Benzene-1,3,5-triamine.

Similarly, detailed computational data, such as reaction energy barriers or rate constants for specific bond fissions (e.g., C-N or C-H bonds) and formations during the thermal degradation of Benzene-1,3,5-triamine, are not readily found in published research. Such calculations are highly specific to the molecule , and data for TATB cannot be used as a substitute.

Adsorption Mechanism Studies

While thermal decomposition studies are limited, theoretical and experimental research has been conducted on the adsorption mechanisms of polymers and composites derived from Benzene-1,3,5-triamine. These materials are effective in adsorbing heavy metal ions from aqueous solutions.

Kinetic and isotherm modeling of cross-linked polyamines synthesized from Benzene-1,3,5-triamine for the removal of lead ions has been investigated. kfupm.edu.sa The adsorption process was analyzed using several kinetic models to understand the underlying mechanism.

Kinetic Models:

Pseudo-Second-Order Model: This model was found to best describe the adsorption kinetics for lead ions onto polyamine/CNT composites, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

Intraparticle Diffusion Model: Analysis using this model indicated that the adsorption process is complex and not controlled by a single mechanism. kfupm.edu.sa The mechanism involves both film diffusion (transfer of adsorbate from the bulk solution to the adsorbent's surface) and intraparticle diffusion (diffusion of the adsorbate into the pores of the adsorbent). kfupm.edu.saresearchgate.net

Isotherm Models: The equilibrium data for the adsorption of lead ions onto these Benzene-1,3,5-triamine-based polymers were best fitted by the Freundlich isotherm model . kfupm.edu.sa This suggests a heterogeneous adsorption process, where the adsorbent surface is not uniform and has sites with different adsorption energies. kfupm.edu.sa

The primary mechanisms governing the adsorption onto these materials are thought to be a combination of electrostatic interactions, π-cation interactions, and hydrogen bonding.

Below is a summary of the kinetic models applied to the adsorption of lead ions by Benzene-1,3,5-triamine-based polyamines.

| Kinetic Model | Description | Applicability to Benzene-1,3,5-triamine Polymers |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemical adsorption involving shared or exchanged electrons. The rate is dependent on the square of the number of unoccupied sites. | Found to be the best-fitting model for lead ion adsorption, indicating a chemisorption process. researchgate.net |

| Intraparticle Diffusion | Describes adsorption as a multi-step process, typically involving external mass transfer (film diffusion) followed by diffusion into the pores of the adsorbent. | The adsorption mechanism is controlled by both film diffusion and intraparticle diffusion steps. kfupm.edu.sa |

Q & A

Q. What are the standard methods for synthesizing Benzene-1,3,5-triamine and its derivatives, and how are reaction conditions optimized?

Benzene-1,3,5-triamine is typically synthesized via catalytic reduction of 1,3,5-trinitrobenzene or through nucleophilic aromatic substitution. Derivatives are often prepared by functionalizing the amine groups with protecting groups (e.g., Boc) or coupling with electrophiles. Optimization involves adjusting reaction temperature (e.g., 60–100°C for nitro reductions), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., palladium for hydrogenation). Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing Benzene-1,3,5-triamine’s structure and purity?

Key techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirms symmetry.

- FT-IR : Detects N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 123.08 for C₆H₉N₃). Discrepancies in data require cross-validation with elemental analysis and X-ray crystallography .

Q. What safety protocols are essential when handling Benzene-1,3,5-triamine in the laboratory?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers away from heat (>30°C) and oxidizers.

- Neutralize spills with dilute acetic acid.

- Follow protocols P201 (obtain specialized instructions) and P210 (avoid ignition sources) as per safety guidelines .

Advanced Research Questions

Q. How do the three-dimensional structure and electronic properties of Benzene-1,3,5-triamine derivatives enhance their performance in optoelectronic devices?

The planar, symmetric structure enables efficient π-π stacking, improving charge transport in hole-transport layers (HTLs). Derivatives like N,N,N′-tris-(2-ethoxy-naphthalen-1-yl) variants exhibit high thermal stability (decomposition >300°C) and electrochemical reversibility (ΔE ~0.2 V in cyclic voltammetry), aligning with requirements for OLEDs and perovskite solar cells .

Q. What strategies are effective for functionalizing Benzene-1,3,5-triamine to improve solubility without compromising rigidity?

- Side-chain engineering : Introduce alkyl or benzyl groups to amines (e.g., via reductive amination) to enhance solubility in THF or chloroform.

- Protective groups : Use tert-butoxycarbonyl (Boc) to temporarily block amines during coupling reactions.

- Coordination chemistry : Employ metal-organic frameworks (MOFs) to integrate triamine units while maintaining structural integrity .

Q. How can researchers resolve contradictions in thermal stability data between TGA and DSC analyses?

- TGA : Measures mass loss (e.g., 5% degradation at 250°C).

- DSC : Detects phase transitions (e.g., endothermic peaks for melting). Discrepancies arise from sample preparation (powder vs. crystalline) or atmospheric conditions (N₂ vs. air). Cross-reference with variable-temperature XRD to correlate structural changes with mass loss .